

Introduction: Mapping the Unknown Through In-Silico Characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Cycloheptylmethanamine Hydrochloride

Cat. No.: B030191

[Get Quote](#)

Cycloheptylmethanamine hydrochloride is an organic salt consisting of the protonated form of cycloheptylmethanamine and a chloride anion. As a primary amine tethered to a seven-membered aliphatic ring, its structure suggests potential applications as a building block in medicinal chemistry and materials science. Direct experimental data for this specific compound is not extensively documented in publicly available literature. Therefore, this guide provides a comprehensive theoretical and predictive analysis of its core properties.

For professionals in drug development, understanding the theoretical profile of a molecule is a cornerstone of modern research. It enables the early-stage filtering of candidates, guides synthetic efforts, and provides a foundational dataset for more complex modeling. By leveraging established chemical principles and data from structurally analogous compounds, we can construct a robust, predictive profile of **Cycloheptylmethanamine Hydrochloride**. This document outlines its predicted physicochemical characteristics, offers insights from computational modeling, details expected spectral signatures for identification, and provides a theoretical safety assessment.

Part 1: Predicted Physicochemical and Molecular Properties

The fundamental physicochemical properties of a compound govern its behavior in both chemical and biological systems. Properties such as solubility, lipophilicity ($\log P$), and acid dissociation constant (pK_a) are critical determinants of a drug candidate's pharmacokinetics.

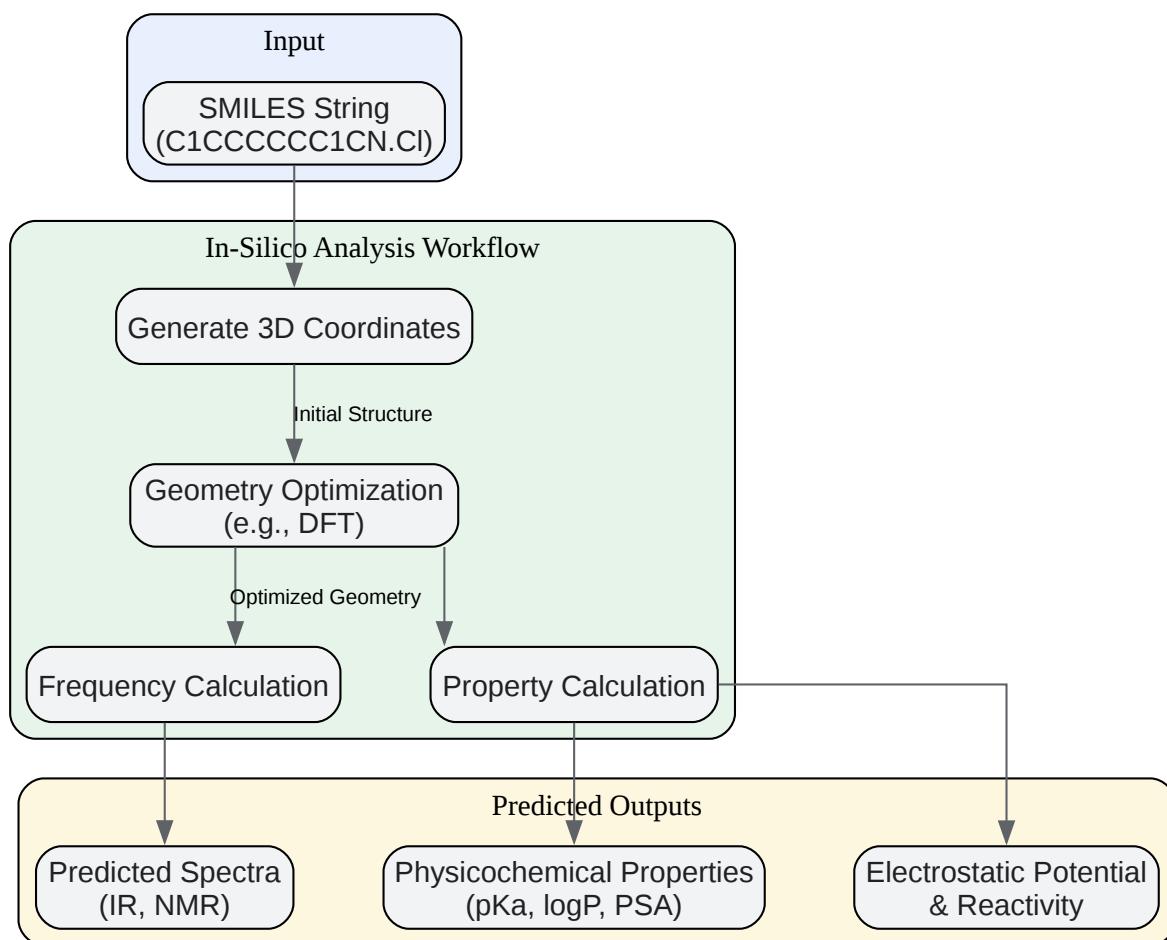
The following properties for **Cycloheptylmethanamine Hydrochloride** are predicted based on its chemical structure and data from analogous compounds.

Property	Predicted Value / Descriptor	Significance in Drug Development
Molecular Formula	C ₈ H ₁₈ CIN	Provides the elemental composition for molecular weight calculation and elemental analysis.
Molecular Weight	163.69 g/mol	Influences diffusion rates, and is a key parameter in Lipinski's Rule of Five for oral bioavailability.
IUPAC Name	Cycloheptylmethanamine;hydrochloride	Unambiguous chemical identifier based on systematic nomenclature.
SMILES String	C1CCCCC1CN.Cl	A machine-readable line notation used in cheminformatics databases and modeling software.
InChI Key	FGOQJKFBHPDVMW-UHFFFAOYSA-N	A hashed, unique structural identifier for database searching.
Predicted pKa	~10.5 - 10.8	Governs the ionization state at physiological pH (7.4), impacting receptor binding, solubility, and membrane permeability.
Predicted XLogP3	~2.5 - 2.8	Measures lipophilicity. This value suggests moderate lipid solubility, indicating potential for good membrane absorption.
Hydrogen Bond Donors	3 (from the -NH ₃ ⁺ group)	The protonated amine group can donate hydrogen bonds, influencing interactions with

		biological targets and water solubility.
Hydrogen Bond Acceptors	1 (from the Cl^- anion)	The chloride ion can accept hydrogen bonds.
Polar Surface Area	26.02 \AA^2 (for the free base)	Predicts transport properties. A value below 140 \AA^2 is generally associated with good cell membrane permeability.
Predicted Solubility	Soluble in water and polar protic solvents like methanol and ethanol ^{[1][2]} .	As a hydrochloride salt of a primary amine, it is expected to have good aqueous solubility, which is crucial for formulation.

Part 2: Computational Analysis and Molecular Modeling

Computational chemistry provides powerful tools to investigate molecular properties that are difficult or time-consuming to measure experimentally.


Conformational Landscape

The seven-membered cycloheptyl ring is conformationally flexible, existing primarily in two low-energy conformations: the twist-chair and the chair. The energy barrier between these forms is low, meaning the molecule will exist as a dynamic equilibrium of conformers in solution. This flexibility is a critical consideration in drug design, as the molecule's three-dimensional shape and ability to adapt to a binding site are key to its biological activity. Computational methods, such as molecular dynamics simulations, can be employed to explore this conformational space and identify the most probable shapes the molecule will adopt.

Quantum Chemical Predictions

Density Functional Theory (DFT) is a robust method for predicting the electronic structure and properties of molecules. A typical workflow for analyzing **Cycloheptylmethanamine Hydrochloride** would involve:

- Geometry Optimization: Calculating the lowest energy 3D structure of the molecule.
- Frequency Analysis: Confirming the optimized structure is a true energy minimum and predicting its infrared (IR) spectrum.
- Electronic Property Calculation: Determining properties like the electrostatic potential surface, which reveals the charge distribution across the molecule. For **Cycloheptylmethanamine Hydrochloride**, this would show a high positive charge density localized on the ammonium group (-NH_3^+), making it a prime site for electrostatic interactions with negatively charged residues in a protein binding pocket.

[Click to download full resolution via product page](#)

Caption: Workflow for the in-silico analysis of **Cycloheptylmethanamine Hydrochloride**.

Part 3: Predicted Spectral Data for Structural Verification

For any researcher synthesizing or handling this compound, spectral data is the gold standard for identity confirmation. The following tables outline the predicted spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Predictions are based on established chemical shift principles[3].

Table 1: Predicted ^1H NMR Data (in D_2O)

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Rationale
$-\text{CH}_2\text{-NH}_3^+$	~2.9 - 3.1	Doublet (d)	Protons are adjacent to the electron-withdrawing ammonium group, causing significant deshielding.
$-\text{CH-(CH}_2)_6$	~1.8 - 2.0	Multiplet (m)	The methine proton on the cycloheptyl ring to which the aminomethyl group is attached.
Cycloheptyl Ring Protons ($-\text{CH}_2-$)	~1.2 - 1.8	Broad Multiplets (m)	The numerous, chemically similar protons on the flexible ring would overlap, creating complex, broad signals.

Table 2: Predicted ^{13}C NMR Data (in D_2O)

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Rationale
$\text{CH}_2\text{-NH}_3^+$	~45 - 50	The carbon atom directly bonded to the nitrogen is deshielded.
$\text{CH-(CH}_2)_6$	~38 - 42	The methine carbon of the cycloheptyl ring.
Cycloheptyl Ring Carbons ($-\text{CH}_2-$)	~25 - 35	Multiple peaks are expected in this region corresponding to the different carbon environments in the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. As a hydrochloride salt of a primary amine, the spectrum would be dominated by vibrations of the ammonium group.

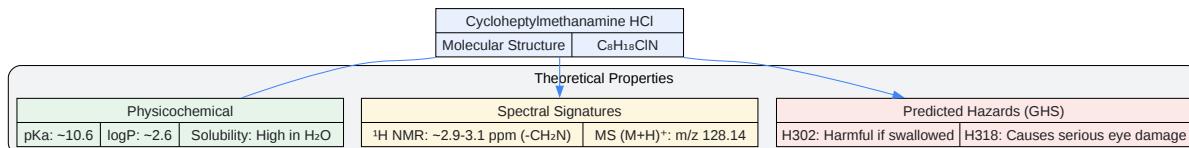
Functional Group	Predicted Wavenumber (cm ⁻¹)	Vibration Type
N-H (Ammonium Salt)	3000 - 3300 (broad)	Stretch
C-H (sp ³ Aliphatic)	2850 - 2960	Stretch
N-H (Ammonium Salt)	1500 - 1600	Bend (Asymmetric/Symm)
C-N	1000 - 1250	Stretch

Mass Spectrometry (MS)

In a mass spectrometer using electrospray ionization (ESI+), the observed ion would be the protonated free base (the cation).

- Predicted Molecular Ion (M+H)⁺: m/z 128.14
- Rationale: The molecular weight of the free base, Cycloheptylmethanamine (C₈H₁₇N), is 127.23 g/mol. In positive ion mode, it would capture a proton, giving a mass-to-charge ratio of approximately 128.14.
- Key Fragmentation: A primary fragmentation pathway would be the loss of the cycloheptyl radical, leading to a fragment at m/z 30.04, corresponding to [CH₂=NH₂]⁺. Another significant fragmentation would be the loss of the aminomethyl group, resulting in the cycloheptyl cation at m/z 99.12.

Part 4: Theoretical Safety, Hazard, and Pharmacological Profile


While no specific toxicological studies exist for this compound, a reliable hazard assessment can be extrapolated from GHS data for structurally similar amine hydrochlorides available in the PubChem database[4][5][6].

- Predicted GHS Hazard Statements:

- H302: Harmful if swallowed.[4][5] This is a common classification for amine salts.
- H315: Causes skin irritation.[5][6]
- H318/H319: Causes serious eye damage/irritation.[4][5][6] Amine salts can be corrosive or severely irritating to the eyes.
- H335: May cause respiratory irritation.[5][6]

Handling Recommendations: Based on this theoretical profile, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be used when handling this compound. Work should be performed in a well-ventilated area or a chemical fume hood.

Theoretical Pharmacological Context: Primary amines with bulky aliphatic groups are common motifs in pharmacologically active compounds. The cycloheptyl group provides lipophilicity, which can facilitate passage through biological membranes. The primary amine serves as a key interaction point, capable of forming strong ionic and hydrogen bonds with biological targets. While purely speculative without experimental data, this structural class could be explored for activity in areas where cationic amines are known to be effective, such as in receptor antagonism or as channel modulators.

[Click to download full resolution via product page](#)

Caption: Summary of the key theoretical properties of **Cycloheptylmethanamine Hydrochloride**.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18784136, Cyclopentylmethanamine hydrochloride.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21707944, 1-Cyclobutylmethanamine hydrochloride.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12919210, (Cyclopropylmethyl)(methyl)amine hydrochloride.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2899, Cycloheptylamine.
- Arndt, J., et al. (2024). Accurate Prediction of ^1H NMR Chemical Shifts of Small Molecules Using Machine Learning. *Metabolites*.
- Human Metabolome Database. ^1H NMR Spectrum (1D, 500 MHz, H_2O , experimental) (HMDB0001944).
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 50988531, (Cyclobutylmethyl)(methyl)amine hydrochloride.
- American Elements. [1-(difluoromethyl)cyclobutyl]methanamine hydrochloride.
- Reich, H. J. (2020). Structure Determination Using Spectroscopic Methods. ACS Division of Organic Chemistry.
- ChemBK. (2024). Cyclobutanemethanamine HCl.
- American Elements. [1-(2-bromophenyl)cyclobutyl]methanamine hydrochloride.
- Chemsoc. (2025). (1-Cyclopropylcyclobutyl)methanamine Hydrochloride.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13770, Cyroheptadine Hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. cdn.caymangchem.com [cdn.caymangchem.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Cyclopentylmethanamine hydrochloride | C6H14CIN | CID 18784136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Cyclobutylmethanamine hydrochloride | C5H12CIN | CID 21707944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (Cyclobutylmethyl)(methyl)amine hydrochloride | C6H14CIN | CID 50988531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: Mapping the Unknown Through In-Silico Characterization]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b030191#cycloheptylmethanamine-hydrochloride-theoretical-properties\]](https://www.benchchem.com/product/b030191#cycloheptylmethanamine-hydrochloride-theoretical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com